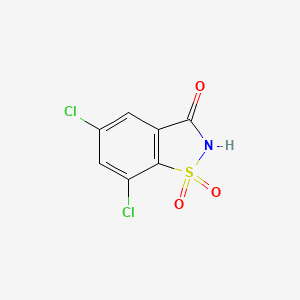
3-Amino-4-(pyridin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the pyridin-4-yl group is attached to the fourth carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-4-(pyridin-4-yl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
3-Nitro-4-(pyridin-4-yl)benzoic acid+Fe+HCl→3-Amino-4-(pyridin-4-yl)benzoic acid+FeCl3+H2O
Another method involves the coupling of 4-pyridineboronic acid with 3-aminobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Nitro-4-(pyridin-4-yl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Amino-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(pyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridinyl group at the third position.
4-Amino-3-(pyridin-4-yl)benzoic acid: Similar structure but with the amino group at the fourth position.
3-Nitro-4-(pyridin-4-yl)benzoic acid: Nitro group instead of an amino group.
Uniqueness
3-Amino-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
Clave InChI |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








aminehydrochloride](/img/structure/B13636562.png)







